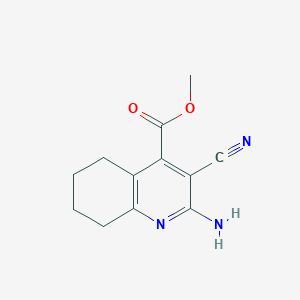
1-异丙基肼
描述
1-Isopropylhydrazine, also known as 1-Isopropylhydrazine, is a useful research compound. Its molecular formula is C3H10N2 and its molecular weight is 74.13 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Isopropylhydrazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Isopropylhydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Isopropylhydrazine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
代谢激活和有毒中间体
1-异丙基肼,作为类似伊普罗尼嗪的药物的代谢产物,在人类和大鼠肝微粒体中通过细胞色素P-450酶氧化。这个过程产生高度活性的酰化和烷基化剂,导致这些代谢物与肝脏大分子结合,与肝细胞坏死相关。这突显了它在药物化合物的代谢激活和潜在毒性中的作用 (Nelson et al., 1976)。
肝毒性和作用机制
对1-异丙基肼的研究显示其在大鼠中具有强效的肝毒性作用。这些效应受其他物质的显著影响,这些物质要么诱导要么抑制特定的肝微粒体酶。这项研究对于理解药物诱导的肝损伤的生化机制至关重要 (Nelson et al., 1978)。
单胺氧化酶的抑制
对1-异丙基肼衍生物(如伊普罗尼嗪)在犬脾脏和肝脏中对单胺氧化酶的抑制作用进行了研究。这有助于我们了解单胺氧化酶抑制剂的药理学,这对于各种神经精神疾病的治疗具有重要意义 (Lotlikar & McCutcheon, 1961)。
在化学合成中的应用
NN′-二异丙基肼已被用作化学合成中羧酸的保护试剂。这种应用在药物化学中对于活性药物成分的修饰和稳定具有重要意义 (Barton et al., 1972)。
药物合成中的杂质形成
在涉及三联偶联反应的药物合成中,1,2-异丙基肼二羧酸酯作为副产物已被研究,以了解其在杂质形成中的作用。这项研究对确保药物产品的纯度和功效至关重要 (Mukherjee et al., 2016)。
安全和危害
1-Isopropylhydrazine is classified as an acute toxic substance. It is toxic if swallowed and can cause severe skin burns and eye damage. It is also suspected of causing cancer and is toxic to aquatic life with long-lasting effects . Therefore, it should be handled with care, using appropriate personal protective equipment, and should be stored in a secure location .
作用机制
Target of Action
Isopropylhydrazine primarily targets monoamine oxidases (MAOs) . MAOs are enzymes that catalyze the oxidation of monoamines, which are neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting these enzymes, isopropylhydrazine can increase the levels of these neurotransmitters, potentially affecting mood and behavior .
Mode of Action
Isopropylhydrazine inhibits the activity of MAOs both directly and by forming an active metabolite . The formation of isopropylhydrazine from iproniazid, a related compound, has been observed without MAOs present . Both iproniazid and isopropylhydrazine react near the active site of MAOs .
Biochemical Pathways
The inhibition of MAOs by isopropylhydrazine affects the metabolic pathways of monoamine neurotransmitters . This can lead to increased levels of these neurotransmitters in the brain, which can have various downstream effects, potentially including mood elevation .
Pharmacokinetics
It is known that isopropylhydrazine can be metabolized in the body to form active metabolites .
Result of Action
The primary result of isopropylhydrazine’s action is the inhibition of MAOs, leading to increased levels of monoamine neurotransmitters . This can potentially result in mood elevation, although the specific molecular and cellular effects can vary depending on a variety of factors .
Action Environment
The action, efficacy, and stability of isopropylhydrazine can be influenced by various environmental factors. For example, the presence of other substances in the body can affect the metabolism of isopropylhydrazine and its ability to inhibit MAOs . .
生化分析
Biochemical Properties
1-Isopropylhydrazine plays a significant role in biochemical reactions, particularly in the metabolism of certain drugs. It is known to interact with cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates . These intermediates can covalently bind to proteins, causing alterations in their function . Additionally, 1-Isopropylhydrazine is involved in the formation of free radicals through oxidative metabolic pathways . These interactions highlight the compound’s potential to influence various biochemical processes.
Cellular Effects
1-Isopropylhydrazine has been shown to exert toxic effects on liver cells, primarily due to its metabolism into reactive intermediates . These intermediates can cause cellular necrosis and liver injury by binding to cellular macromolecules . Furthermore, 1-Isopropylhydrazine can induce oxidative stress by generating free radicals, leading to cellular damage . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is significant, as it can disrupt normal cellular functions and lead to adverse effects.
Molecular Mechanism
The molecular mechanism of 1-Isopropylhydrazine involves its metabolism by cytochrome P450 enzymes, resulting in the formation of reactive intermediates . These intermediates can bind to proteins and other biomolecules, altering their structure and function. The compound can also generate free radicals, which can cause oxidative damage to cellular components . Additionally, 1-Isopropylhydrazine can inhibit or activate specific enzymes, leading to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Isopropylhydrazine can vary over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH . Long-term exposure to 1-Isopropylhydrazine can result in cumulative cellular damage due to the continuous formation of reactive intermediates and free radicals . In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to significant alterations in cellular function and viability .
Dosage Effects in Animal Models
The effects of 1-Isopropylhydrazine in animal models are dose-dependent. At low doses, the compound may cause mild cellular alterations, while higher doses can lead to severe toxicity and adverse effects . Studies have shown that high doses of 1-Isopropylhydrazine can cause liver injury, oxidative stress, and cellular necrosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its toxic effects .
Metabolic Pathways
1-Isopropylhydrazine is metabolized primarily in the liver through enzymatic and non-enzymatic pathways . The compound is converted into reactive intermediates by cytochrome P450 enzymes, which can then bind to cellular macromolecules and cause cellular dysfunction . Additionally, 1-Isopropylhydrazine can undergo oxidative metabolism, leading to the formation of free radicals . These metabolic pathways highlight the compound’s potential to influence various biochemical processes and cellular functions.
Transport and Distribution
Within cells and tissues, 1-Isopropylhydrazine is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation . Studies have shown that 1-Isopropylhydrazine can accumulate in the liver, where it undergoes metabolism and exerts its toxic effects . The transport and distribution of the compound are critical factors in determining its overall impact on cellular function and viability.
Subcellular Localization
The subcellular localization of 1-Isopropylhydrazine is primarily in the liver, where it interacts with cytochrome P450 enzymes and other cellular components . The compound’s activity and function are influenced by its localization within specific cellular compartments. For example, the generation of free radicals and reactive intermediates occurs predominantly in the liver, leading to localized cellular damage . Understanding the subcellular localization of 1-Isopropylhydrazine is essential for elucidating its biochemical and cellular effects.
属性
IUPAC Name |
propan-2-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2/c1-3(2)5-4/h3,5H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAQRHMKLVGSCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16726-41-3 (mono-hydrochloride), 68143-29-3 (sulfate), 72824-97-6 (sulfate (2:1)), 73941-11-4 (unspecified hydrochloride) | |
| Record name | 1-Isopropylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002257525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50177094 | |
| Record name | 1-Isopropylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2257-52-5 | |
| Record name | 1-Isopropylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002257525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Isopropylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2257-52-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYLHYDRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2Q1ED74SJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(2-Methylpropoxy)phenyl]-3-(1-piperidinyl)-1-propanone](/img/structure/B1211558.png)
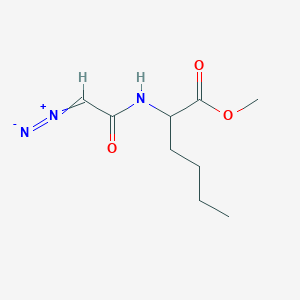
![(3R,8S,9S,10S,11S,13S,14S)-3,11-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B1211562.png)
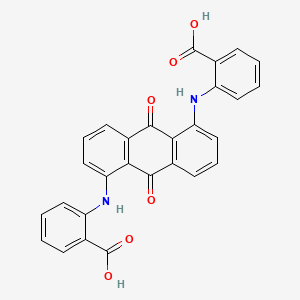


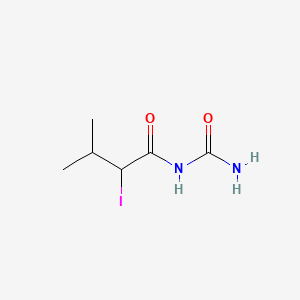
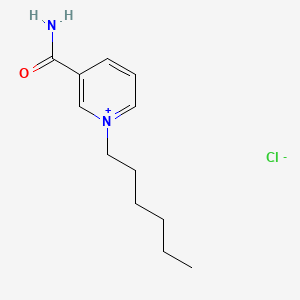
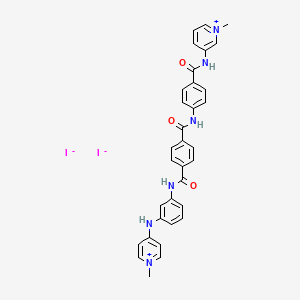

![(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[[2-(2-aminobutanoylamino)-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylidenepropan-2-yl]-2-[[(2S)-2-[[(2R,3R)-3-methyl-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]butanediamide](/img/structure/B1211574.png)

